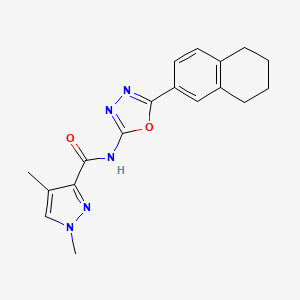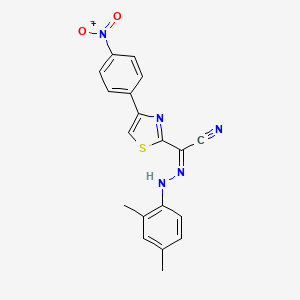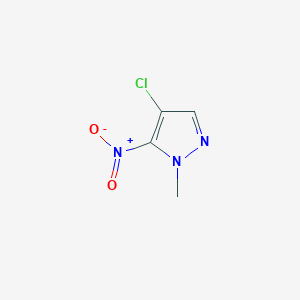
Ethyl 1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has an ethyl group, an amino group attached to a 2-ethylphenyl group, a carboxylate group, and a 1,8-naphthyridine ring which is a two nitrogen containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1,8-naphthyridine ring which is a heterocyclic compound containing a two nitrogen atoms. Attached to this ring at the 3-position is a carboxylate group with an ethyl ester. At the 1-position of the ring, there is a methyl group and a carbonyl group. The carbonyl group is attached to a 2-ethylphenylamino group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups it contains. The amino group might participate in reactions like alkylation or acylation. The carboxylate ester could undergo reactions like hydrolysis or reduction . The naphthyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like its polarity, solubility, melting point, boiling point, and stability would depend on the nature and arrangement of its functional groups .Applications De Recherche Scientifique
Antibacterial Agents
The synthesis and evaluation of pyridonecarboxylic acids, which are closely related to the chemical structure , have shown significant antibacterial activity. These compounds, including derivatives of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, have been prepared and tested in vitro and in vivo, demonstrating more activity than some existing antibacterial agents, indicating their potential as new antibacterial drugs (Egawa et al., 1984).
Synthesis of Heterocyclic Compounds
Research on the synthesis of naphthyridines, including the compound , has been focused on developing new methods for constructing these heterocyclic systems. These studies provide valuable insights into the synthetic pathways that can be utilized to produce a wide range of naphthyridine derivatives, which are of interest due to their diverse biological activities (Balogh et al., 2009), (Plisson & Chenault, 2001).
Gastric Antisecretory Properties
Compounds derived from 2-oxo-1,8-naphthyridine-3-carboxylic acid have been shown to possess potent gastric antisecretory properties in animal models. This indicates their potential use in treating conditions related to excessive gastric acid secretion (Santilli et al., 1987).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-[2-(2-ethylanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-15-8-6-7-9-18(15)24-19(26)13-25-12-17(22(28)29-5-2)20(27)16-11-10-14(3)23-21(16)25/h6-12H,4-5,13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYJPHDSRYEXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2736983.png)

![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2736989.png)



![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]but-2-ynamide](/img/structure/B2736995.png)

methanone](/img/structure/B2736997.png)

![6,7,8,9-Tetrahydrocyclohepta[f][1,3]benzodioxol-5-one](/img/structure/B2736999.png)


